2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide, also known as DMF, is a chemical compound that belongs to the class of furan carboxamides. DMF has been widely studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Antiprotozoal Agents
Research on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to furan derivatives, demonstrated strong DNA affinities and in vitro and in vivo antiprotozoal activities. These compounds, including ones with furan units, were synthesized and showed potential as antiprotozoal agents, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating the potential use of similar furan derivatives in antiprotozoal research (Ismail et al., 2004).
Influenza Virus Inhibitors
A study on furan-carboxamide derivatives reported the synthesis and biological characterization of these compounds as potent inhibitors of the influenza A H5N1 virus. Systematic structure–activity relationship (SAR) studies identified specific furan-carboxamide derivatives as novel inhibitors, demonstrating the potential use of furan derivatives in antiviral research (Yongshi et al., 2017).
Energetic Materials
Compounds based on furazan and oxadiazole rings, related to furan derivatives, were synthesized for applications as insensitive energetic materials. These compounds, characterized by their structural features including a furan unit, showed moderate thermal stabilities and insensitivity towards impact and friction, suggesting the potential of furan derivatives in developing new materials with desirable energetic properties (Yu et al., 2017).
Antileukemic Activities
Research on derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide, involving furanyl and pyranyl units, tested for antileukemic activity, showcases the potential therapeutic applications of furan derivatives in oncology (Earl et al., 1979).
Mechanism of Action
Target of Action
The compound contains an indole nucleus , which is found in many bioactive aromatic compounds. These compounds are known to bind with high affinity to multiple receptors , which could be the primary targets of this compound.
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities of indole derivatives , it could potentially have a wide range of effects.
properties
IUPAC Name |
2,5-dimethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9(2)13(8-18-6-5-15-17-18)16-14(19)12-7-10(3)20-11(12)4/h5-7,9,13H,8H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTRVQQEUFYZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(CN2C=CN=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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